Plinabulin
Description
Properties
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCMCRRFYFGFX-TYPNBTCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031311 | |
| Record name | Plinabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714272-27-2 | |
| Record name | Plinabulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plinabulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plinabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plinabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLINABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Discovery and Initial Synthesis
This compound (NPI-2358) originated from structure-activity relationship (SAR) studies on phenylahistin, a natural diketopiperazine isolated from Aspergillus ustus. Early synthetic efforts focused on modifying phenylahistin’s tert-butyl and phenyl substituents to enhance tubulin-binding affinity. The lead compound, this compound, was synthesized via a multi-step sequence involving aldol condensations and diketopiperazine cyclization. Key intermediates included 1,4-diacetyl-2,5-piperazinedione, which underwent successive aldol reactions with substituted benzaldehydes to install the aromatic moieties critical for bioactivity.
Optimized Large-Scale Synthesis
Industrial-scale production of this compound employs a streamlined process to ensure reproducibility and purity. As detailed in patents US10550104B2 and WO2017011399A1, the synthesis involves:
- Aldol Condensation : Reacting 1,4-diacetyl-2,5-piperazinedione with 4-chlorobenzaldehyde in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
- Solvent Selection : Ethanol-water mixtures (95:5 v/v) are preferred for their ability to dissolve reactants while minimizing byproduct formation.
- Crystallization : Cooling the reaction mixture to 20–30°C induces crystallization, yielding crude this compound, which is further purified via recrystallization.
This method achieves >90% purity, with residual solvents controlled to <0.1% as per International Council for Harmonisation (ICH) guidelines.
Polymorphic Forms and Their Preparation
This compound exhibits nine distinct polymorphic forms, each with unique physicochemical properties. The monohydrate (Form 1) is the most stable and pharmaceutically relevant variant.
Monohydrate (Form 1) Preparation
Form 1 is synthesized via solvent-mediated crystallization:
- Solvent System : Ethanol-water (95:5 v/v) at 70–78°C.
- Heating and Cooling : Refluxing for 1 hour followed by gradual cooling to 50–60°C induces nucleation.
- Precipitation : Adding water (10% v/v) to the cooled solution yields Form 1 crystals, which are filtered and dried under vacuum at 40–50°C.
Key Characteristics :
Alternative Polymorphs (Forms 2–9)
Polymorphs 2–9 are solvates or anhydrous forms prepared under specific conditions:
Interconversion between forms is achievable via slurry experiments. For example, Form 1 transforms to Form 2 in isopropyl alcohol (10:1 solvent-to-solid ratio) at 30°C over 3 hours.
Purification and Recrystallization Strategies
Multi-Step Recrystallization
To enhance purity, this compound undergoes iterative recrystallization:
- First Recrystallization : Crude product is dissolved in ethanol-water (95:5) at 70°C, filtered, and cooled to 50°C.
- Second Recrystallization : The filtrate is mixed with additional water (15% v/v), reheated, and cooled to 20°C to precipitate high-purity crystals.
- Washing and Drying : Crystals are washed with cold ethanol (<10°C) and vacuum-dried at 45°C for 24 hours.
This process reduces impurities (e.g., unreacted aldehydes) to <0.05%.
Solvent Optimization
Ethanol-water systems are favored for their low toxicity and high yield (85–92%). Methanol and isopropyl alcohol are alternatives but require stringent solvent recovery systems due to regulatory limits.
Industrial-Scale Manufacturing
Equipment and Process Parameters
Quality Control
- In-Process Checks : XRPD and DSC analyses at each crystallization stage ensure polymorphic consistency.
- Residual Solvents : Gas chromatography (GC) verifies ethanol levels <500 ppm.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
XRPD distinguishes polymorphs via unique diffraction patterns. Form 1’s signature peaks at 6.8° and 17.2° (2θ) confirm monohydrate formation.
Thermal Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) quantifies purity (>99.5%) and detects degradation products.
Chemical Reactions Analysis
Types of Reactions: Plinabulin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include ethyl isocyanoacetate, tert-butylamine, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired chemical transformations .
Major Products: The major products formed from the chemical reactions of this compound include its derivatives, which are designed to improve its efficacy and reduce potential side effects. These derivatives are characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Scientific Research Applications
Plinabulin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: this compound serves as a valuable compound for studying the structure-activity relationship of microtubule-binding agents.
Biology: In biological research, this compound is used to investigate the mechanisms of microtubule destabilization and its effects on cellular processes.
Medicine: this compound is being developed as a therapeutic agent for the treatment of non-small cell lung cancer and the prevention of chemotherapy-induced neutropenia.
Industry: In the pharmaceutical industry, this compound is being explored for its potential to improve the efficacy and safety of chemotherapy regimens.
Mechanism of Action
Plinabulin exerts its effects through a multifaceted mechanism of action. It binds to the vicinity of the colchicine binding domain of the β-tubulin in αβ-tubulin heterodimers. This binding releases the immune defense protein GEF-H1, which activates a signaling transduction pathway leading to dendritic cell maturation. The maturation of dendritic cells results in increased antigen presentation and T-cell activation, contributing to this compound’s anticancer activity .
Additionally, this compound induces the production of cytokines such as interleukin-1β, interleukin-6, and interleukin-12, which are crucial for neutrophil survival. This mechanism helps prevent chemotherapy-induced neutropenia and enhances the immune response against cancer cells .
Comparison with Similar Compounds
MBRI-001 (Deuterated Plinabulin)
MBRI-001, a deuterium-substituted derivative, shares structural and mechanistic similarities with this compound but exhibits improved pharmacokinetics:
Halimide
Halimide, the parent marine natural product, shares this compound’s diketopiperazine core and antiseizure activity but lacks clinical development:
| Parameter | This compound | Halimide |
|---|---|---|
| Antiseizure Efficacy | 80% seizure reduction (zebrafish) | 75% reduction |
| Clinical Status | Phase III trials | Preclinical only |
Both compounds act independently of microtubule depolymerization in seizures, suggesting a novel mechanism .
Comparison with Functionally Similar Compounds
Pegfilgrastim (G-CSF Analogue)
Pegfilgrastim, a granulocyte colony-stimulating factor (G-CSF), is a standard CIN prophylactic but differs mechanistically from this compound:
This compound’s delayed neutrophil recovery complements pegfilgrastim’s rapid action, making their combination synergistic .
Docetaxel (Microtubule-Stabilizing Chemotherapy)
This compound enhances docetaxel’s efficacy in NSCLC without overlapping toxicity:
| Parameter | This compound + Docetaxel | Docetaxel Alone |
|---|---|---|
| Overall Survival | 34.8 months | 23.0 months |
| Grade 4 Neutropenia | 12% incidence | 27% incidence |
This compound mitigates docetaxel-induced myelosuppression while improving antitumor response .
Comparison with Other Microtubule-Targeting Agents
Colchicine and Indibulin
Though microtubule disruptors, these agents lack this compound’s antiseizure activity:
| Parameter | This compound | Colchicine | Indibulin |
|---|---|---|---|
| Antiseizure Activity | Active | Inactive | Inactive |
| Primary Use | Oncology/Neurology | Gout | Preclinical cancer |
This contrast highlights this compound’s unique mechanism beyond microtubule depolymerization .
Vinca Alkaloids (e.g., Vinblastine)
| Parameter | This compound | Vinblastine |
|---|---|---|
| Vascular Targeting | Yes (tumor endothelial collapse) | No |
| Neurotoxicity | Low | High |
This compound’s vascular-disrupting action reduces neurotoxicity risks compared to traditional microtubule inhibitors .
Key Differentiators and Clinical Implications
- Dual Indications : this compound uniquely addresses both oncology (CIN, NSCLC) and neurology (epilepsy) .
- Mechanistic Novelty: Its antiseizure activity is independent of microtubule depolymerization, unlike halimide derivatives .
- Combination Potential: Synergy with immune checkpoint inhibitors (e.g., nivolumab) via dendritic cell activation .
Biological Activity
Plinabulin is an investigational small molecule classified as a selective immunomodulating microtubule-binding agent (SIMBA). It is being studied primarily for its potential applications in oncology, particularly in combination with existing chemotherapy and immunotherapy regimens. Its unique mechanism of action, which differs from traditional microtubule-binding agents, allows it to enhance immune responses while minimizing side effects associated with standard therapies.
This compound binds to a distinct pocket on tubulin, leading to its unique biological activities:
- Microtubule Destabilization : this compound inhibits tubulin polymerization, disrupting microtubule formation and function, which is essential for cell division and tumor growth.
- Immune Modulation : It promotes the release of GEF-H1, a protein that enhances dendritic cell maturation and T-cell activation, facilitating a robust immune response against tumors .
- Hematopoietic Stem Cell Support : The compound boosts the number of hematopoietic stem/progenitor cells (HSPCs), aiding recovery from chemotherapy-induced myelosuppression .
Cancer Treatment
This compound is being evaluated in various clinical trials for its efficacy in treating different types of cancer, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
- NSCLC : In a Phase 3 study (DUBLIN-3), this compound combined with docetaxel showed improved overall survival compared to docetaxel alone. The combination also significantly reduced the incidence of severe neutropenia, a common side effect of chemotherapy .
- SCLC : A Phase I/II trial investigated this compound in combination with nivolumab and ipilimumab for recurrent SCLC. While the trial did not meet its primary endpoint for progression-free survival (PFS), it demonstrated manageable safety profiles and some objective responses .
Neutropenia Prevention
This compound has shown promise in preventing chemotherapy-induced neutropenia (CIN). A randomized clinical trial compared this compound with pegfilgrastim, demonstrating that this compound could effectively reduce severe neutropenia days while allowing for administration shortly after chemotherapy .
Efficacy Data
The following table summarizes key findings from various studies on this compound:
Case Studies
In a multicenter Phase I/II study involving patients with recurrent SCLC, this compound was administered alongside nivolumab and ipilimumab. The results indicated that while the primary endpoint was not achieved, some patients experienced partial responses, highlighting the potential for further exploration in this combination therapy context .
Q & A
Q. What are the primary molecular targets of Plinabulin, and how are they validated in preclinical studies?
this compound's mechanism involves tubulin binding and vascular disruption, but validation requires rigorous biochemical assays (e.g., competitive binding studies with radiolabeled tubulin) coupled with phenotypic readouts (e.g., endothelial cell apoptosis). Researchers should use immunofluorescence to confirm microtubule destabilization and correlate findings with cytotoxicity assays in cancer cell lines .
Q. What standard preclinical models are recommended for evaluating this compound’s antitumor efficacy?
Murine xenograft models (e.g., HCT-116 colorectal cancer) are widely used, but orthotopic or patient-derived xenografts (PDX) better replicate tumor microenvironments. Metrics include tumor volume regression, survival analysis, and histopathological assessment of vascular normalization. Include dose-response curves to establish therapeutic windows .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) data across species?
Use allometric scaling adjusted for species-specific metabolic rates. Validate with LC-MS/MS plasma concentration measurements and compartmental modeling (e.g., non-linear mixed-effects modeling). Compare metabolite profiles across species to identify translational discrepancies .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s efficacy between in vitro and in vivo studies?
Discrepancies often arise from tumor stroma interactions absent in vitro. Use 3D co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to mimic in vivo conditions. Follow up with intravital imaging in live models to track drug penetration and stromal response .
Q. How can researchers optimize this compound dosing schedules to minimize neutropenia while maintaining antitumor efficacy?
Implement pharmacodynamic (PD) biomarkers (e.g., circulating endothelial cells) to track vascular effects. Use adaptive trial designs in preclinical models, adjusting doses based on real-time neutrophil counts and tumor response data. Compare intermittent vs. continuous dosing regimens using Kaplan-Meier survival analysis .
Q. What strategies are employed to investigate this compound’s potential in overcoming multidrug resistance (MDR) in cancer?
Co-administer this compound with P-glycoprotein inhibitors (e.g., verapamil) in resistant cell lines (e.g., MCF-7/ADR). Measure drug efflux via flow cytometry and assess synergy using Chou-Talalay combination indices. Validate in vivo using MDR-transfected xenografts .
Q. How do researchers assess this compound’s immunomodulatory effects in combination with checkpoint inhibitors?
Use syngeneic models (e.g., CT26 colon cancer) to evaluate tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ ratios). Pair with cytokine profiling (e.g., IFN-γ, IL-2) and correlate with tumor regression. Conduct sequential vs. concurrent dosing studies to identify optimal timing .
Methodological Considerations
- Data Contradiction Analysis : For conflicting results (e.g., variable response in KRAS-mutant vs. wild-type models), perform stratified analysis by genetic subtype and use multi-omics approaches (transcriptomics/proteomics) to identify resistance pathways .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Include detailed supplemental methods (e.g., exact cell culture conditions, randomization protocols) to enable replication .
- Statistical Rigor : Power calculations must predefine sample sizes to avoid Type II errors. Use mixed-effects models to account for inter-animal variability in PK/PD studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
